2-{[2-(Methoxymethyl)phenyl]methyl}furan
Description
2-{[2-(Methoxymethyl)phenyl]methyl}furan is a furan derivative featuring a methoxymethyl-substituted phenyl group attached to the furan ring via a methylene bridge. Furan derivatives are widely studied for their roles in flavor chemistry, pharmaceuticals, and materials science due to their aromaticity and reactivity .
Properties
CAS No. |
143722-58-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[[2-(methoxymethyl)phenyl]methyl]furan |
InChI |
InChI=1S/C13H14O2/c1-14-10-12-6-3-2-5-11(12)9-13-7-4-8-15-13/h2-8H,9-10H2,1H3 |
InChI Key |
WEHFHKZUFFCAPU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxymethyl)benzyl)furan can be achieved through several synthetic routes. One common method involves the alkylation of a furan derivative with a benzyl halide that has a methoxymethyl substituent. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the furan ring and facilitate nucleophilic substitution.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a benzyl halide under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of 2-(2-(Methoxymethyl)benzyl)furan may involve continuous flow processes to enhance reaction efficiency and yield. Catalysts such as palladium on carbon or other heterogeneous catalysts can be employed to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxymethyl)benzyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzyl group can be reduced to form the corresponding furan alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones, furandiones, and other oxygenated furans.
Reduction: Furan alcohols and diols.
Substitution: Halogenated furans, nitrofurans, and sulfonated furans.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{[2-(Methoxymethyl)phenyl]methyl}furan is C13H14O2. Its structure features a furan ring substituted with a methoxymethyl group and a phenyl group, which contributes to its reactivity and potential applications in various chemical reactions.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds related to 2-{[2-(Methoxymethyl)phenyl]methyl}furan exhibit significant anticancer properties. For instance, derivatives of furan have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain furan derivatives could induce apoptosis in cancer cells through the activation of caspases, leading to cell death .
2. Antimicrobial Properties
The antimicrobial potential of furan derivatives has also been explored. A series of studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, a derivative similar to 2-{[2-(Methoxymethyl)phenyl]methyl}furan was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
3. Anti-inflammatory Effects
Inflammation-related diseases are another area where this compound shows promise. Research indicates that furan derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory disorders .
Organic Synthesis Applications
1. Synthetic Intermediates
2-{[2-(Methoxymethyl)phenyl]methyl}furan can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical transformations, making it valuable in synthetic organic chemistry .
2. Microwave-Assisted Synthesis
Recent studies have highlighted the efficiency of microwave-assisted synthesis involving furan compounds. The use of microwave irradiation has been shown to enhance reaction rates and yields in the synthesis of furan derivatives, including those based on 2-{[2-(Methoxymethyl)phenyl]methyl}furan .
| Reaction Type | Yield (%) | Reaction Time (min) |
|---|---|---|
| Classical Conditions | 70-83 | 15-60 |
| Microwave-Assisted Synthesis | 80-90 | 1-5 |
Material Science Applications
1. Polymer Chemistry
In material science, derivatives of furan are being investigated for their potential use in polymer synthesis. The incorporation of furan units into polymer backbones can enhance thermal stability and mechanical properties .
2. Coatings and Adhesives
Furans are also being explored for use in coatings and adhesives due to their favorable chemical resistance and adhesion properties. The development of bio-based coatings utilizing furan compounds is gaining attention as a sustainable alternative to traditional petroleum-based products .
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of various furan derivatives, including those structurally similar to 2-{[2-(Methoxymethyl)phenyl]methyl}furan. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, researchers tested several furan derivatives against clinical isolates of bacteria. The findings showed that specific substitutions on the furan ring enhanced antibacterial activity, making these compounds promising candidates for further development as antibiotics .
Mechanism of Action
The mechanism of action of 2-(2-(Methoxymethyl)benzyl)furan involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the benzyl group can enhance binding affinity through hydrophobic interactions. The methoxymethyl substituent may also contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Data Tables
Table 1. Key Properties of Selected Furan Derivatives
Biological Activity
2-{[2-(Methoxymethyl)phenyl]methyl}furan is a synthetic compound that has garnered attention due to its potential biological activities. The furan ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and cytotoxic effects. This article synthesizes current research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound 2-{[2-(Methoxymethyl)phenyl]methyl}furan can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 206.24 g/mol
The methoxymethyl group attached to the phenyl ring enhances the lipophilicity of the molecule, potentially increasing its bioavailability and interaction with biological targets.
Synthesis
The synthesis of 2-{[2-(Methoxymethyl)phenyl]methyl}furan typically involves the reaction of furan derivatives with substituted phenyl compounds. Various synthetic routes have been explored, often focusing on optimizing yield and purity. For instance, methods utilizing palladium-catalyzed cross-coupling reactions have shown promise in efficiently forming the desired furan derivatives with high selectivity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of furan derivatives. For example, related compounds have demonstrated significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1.00 µg/mL to 50 µg/mL, indicating potent antibacterial effects .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-{[2-(Methoxymethyl)phenyl]methyl}furan | Staphylococcus aureus | 1.00 |
| Related Furan Derivative | E. coli | 10.00 |
| Related Furan Derivative | Pseudomonas aeruginosa | 25.00 |
Cytotoxicity
The cytotoxic effects of 2-{[2-(Methoxymethyl)phenyl]methyl}furan have been evaluated in various cancer cell lines. Studies suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, IC values in HeLa and HepG2 cell lines were reported to be in the low micromolar range (1-10 µM), showcasing its potential as an anticancer agent .
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.0 |
| HepG2 | 7.5 |
| Vero | >20 |
The mechanism by which 2-{[2-(Methoxymethyl)phenyl]methyl}furan exerts its biological effects is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Additionally, its antibacterial action may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies
Several case studies have documented the biological activity of furan derivatives similar to 2-{[2-(Methoxymethyl)phenyl]methyl}furan:
- Study on Anticancer Activity : A study evaluated a series of furan derivatives for their anticancer properties using MCF-7 breast cancer cells, demonstrating that modifications to the furan ring significantly enhanced activity.
- Antimicrobial Efficacy : Another study focused on a library of furan compounds against multidrug-resistant bacterial strains, finding that certain substitutions led to improved potency compared to standard antibiotics.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[2-(Methoxymethyl)phenyl]methyl}furan, and how can reaction conditions be optimized?
Q. Which spectroscopic techniques are most effective for structural characterization of 2-{[2-(methoxymethyl)phenyl]methyl}furan?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the furan and phenyl rings. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretch at ~1,100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystalline) provides definitive bond-length and angle data .
Advanced Research Questions
Q. How can researchers design fluorescent probes using 2-{[2-(methoxymethyl)phenyl]methyl}furan for enzymatic activity assays?
- Methodological Answer : Modify the furan core with fluorogenic groups (e.g., dansyl or coumarin derivatives) to enable fluorescence upon enzymatic interaction. For example, 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) has been used to label collagen for collagenase detection via fluorescence quenching . Optimize probe specificity by testing against enzyme isoforms and control substrates (e.g., MMP-2 vs. MMP-9). Use confocal microscopy or plate readers for real-time activity monitoring .
Q. What strategies resolve contradictions in reported biological activities of furan derivatives like 2-{[2-(methoxymethyl)phenyl]methyl}furan?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell-line variability. Conduct dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity and efficacy. Validate mechanisms via knockout models (e.g., CRISPR-Cas9) or competitive inhibition assays. Cross-reference with structural analogs (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) to identify critical substituents .
Q. How can computational methods predict the reactivity of 2-{[2-(methoxymethyl)phenyl]methyl}furan in substitution or oxidation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., cytochrome P450 enzymes). Solvent effects are simulated using PCM models. Validate predictions with experimental kinetic studies (e.g., monitoring oxidation with KMnO₄ or CrO₃) .
Q. What advanced analytical methods quantify 2-{[2-(methoxymethyl)phenyl]methyl}furan in complex matrices?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a C18 column (0.1% formic acid in water/acetonitrile) achieves nanogram-level detection. For volatile derivatives, Gas Chromatography (GC-MS) with a DB-5MS column is optimal. Validate methods using spike-recovery experiments (80–120% recovery range) and matrix-matched calibration curves .
Data Contradiction Analysis
Q. How should researchers address variability in reported antimicrobial activity of structurally similar furans?
- Methodological Answer : Variability often stems from differences in microbial strains or assay protocols. Standardize testing using CLSI guidelines (e.g., broth microdilution for MIC determination). Compare results against positive controls (e.g., ciprofloxacin for bacteria). Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Structural modifications (e.g., adding electron-withdrawing groups) may enhance activity .
Method Optimization
Q. What steps improve the yield of 2-{[2-(methoxymethyl)phenyl]methyl}furan in multi-step syntheses?
- Methodological Answer : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent side reactions. Optimize stoichiometry (1.2–1.5 equivalents of benzyl halide). Employ flow chemistry for exothermic steps to enhance control. Monitor intermediates via inline IR or UV spectroscopy. Scale-up using continuous reactors reduces batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
